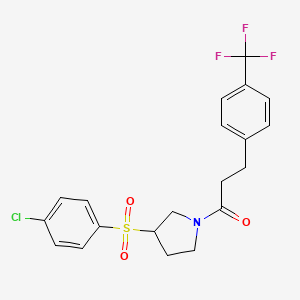

![molecular formula C22H22ClNO B2806298 1-(4-Chlorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol CAS No. 306977-70-8](/img/structure/B2806298.png)

1-(4-Chlorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

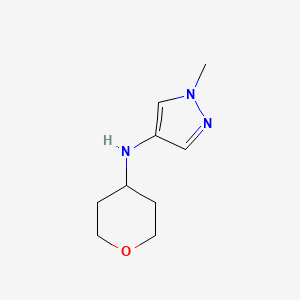

1-(4-Chlorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol, also known as 4-chloro-N-(4-methylbenzyl)-N-phenyl-ethanamine (CME), is an organic compound used in scientific research and laboratory experiments. CME is a member of the amine class of compounds, and is composed of a phenyl ring with a chlorine atom, a methyl group, and an ethanamine group. It is a white solid at room temperature and has a molecular weight of 247.75 g/mol. CME has a variety of applications in scientific research, and has been studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Catalyst-Free Chemical Synthesis

A study by Solan et al. (2014) highlights a catalyst-free method for the synthesis of diversely substituted benzodiazepines and conjugated enaminones, utilizing a microwave-accelerated reaction that proceeds in ethanol. This method emphasizes high atom economy and good yields, demonstrating the compound's role in facilitating efficient chemical reactions without the need for a catalyst Solan et al., 2014.

Antitumor Activity

Hakobyan et al. (2020) explored the synthesis of piperazine-based tertiary amino alcohols and their transformation into dihydrochlorides, studying their effect on tumor DNA methylation in vitro. This research indicates the compound's potential utility in developing new antitumor agents by modifying its structure to influence biological activities Hakobyan et al., 2020.

Pharmacological Studies

Nakamura et al. (1979) conducted pharmacological studies on a derivative of the compound, demonstrating its analgesic activity in experimental animals without significant physical dependence liability. This study suggests its potential for development into new analgesic medications with reduced risk of dependence Nakamura et al., 1979.

Chemical Synthesis and Characterization

Research by Nayak and Poojary (2019) focused on synthesizing and characterizing novel compounds with potential inhibitory action against specific receptors, hinting at the broad applicability of the chemical structure in creating bioactive molecules. This research underscores the versatility of the compound as a precursor in synthetic chemistry for pharmaceutical applications Nayak & Poojary, 2019.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-2-[(4-methylphenyl)methylamino]-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClNO/c1-17-7-9-18(10-8-17)15-24-16-22(25,19-5-3-2-4-6-19)20-11-13-21(23)14-12-20/h2-14,24-25H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNKYKFAAVZKFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

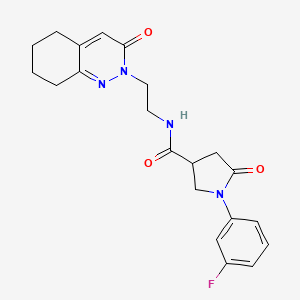

![N-(4-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2806217.png)

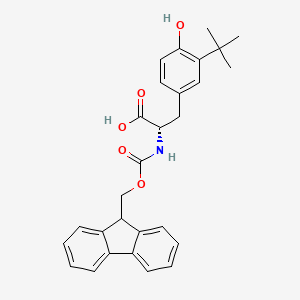

![2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-N-(2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2806220.png)

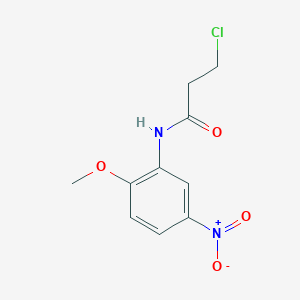

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2806225.png)

![(2R)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B2806227.png)

![ethyl 6-[4-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2806229.png)

![3-(Difluoromethyl)-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2806230.png)